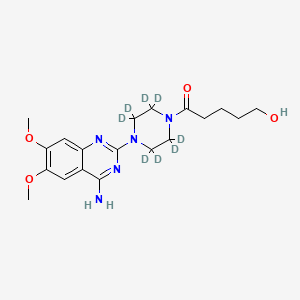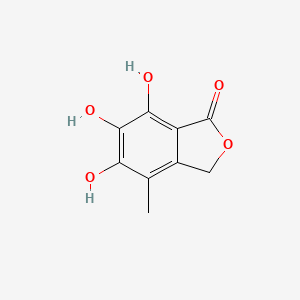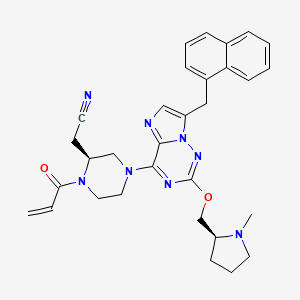
KRAS G12C inhibitor 50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 50 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of KRAS G12C inhibitors involves scaling up the synthetic routes developed in the laboratory. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and process intensification are often employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: KRAS G12C inhibitors primarily undergo covalent binding reactions with the thiol group of the cysteine residue at position 12 of the KRAS protein . This covalent modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling .
Common Reagents and Conditions: Common reagents used in the synthesis of KRAS G12C inhibitors include palladium catalysts, boronic acids, and amines . The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .
Major Products Formed: The major product formed from the reaction of KRAS G12C inhibitors with the KRAS protein is the covalently modified KRAS-G12C complex . This complex is stable and prevents the activation of downstream signaling pathways that promote cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these inhibitors are used as tools to study the structure and function of the KRAS protein and its role in cancer . In biology, they are employed to investigate the molecular mechanisms underlying KRAS-driven cancers and to identify potential biomarkers for drug response .
In medicine, KRAS G12C inhibitors have shown promising results in clinical trials for the treatment of non-small cell lung cancer, colorectal cancer, and pancreatic cancer . They are used to target tumors harboring the KRAS G12C mutation, leading to tumor regression and improved patient outcomes . In industry, these inhibitors are being developed as potential therapeutic agents for the treatment of KRAS-driven cancers .
Wirkmechanismus
The mechanism of action of KRAS G12C inhibitors involves the covalent modification of the cysteine residue at position 12 of the KRAS protein . This modification traps KRAS in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, KRAS G12C inhibitors effectively block cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitors are unique in their ability to specifically target the KRAS G12C mutation, which is a common driver of various cancers . Similar compounds include other KRAS inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849), which also target the KRAS G12C mutation . KRAS G12C inhibitor 50 may have distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
List of Similar Compounds:- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- JDQ443
- RM-018
Eigenschaften
Molekularformel |
C31H34N8O2 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(naphthalen-1-ylmethyl)imidazo[2,1-f][1,2,4]triazin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H34N8O2/c1-3-28(40)38-17-16-37(20-24(38)13-14-32)30-29-33-19-26(18-23-10-6-9-22-8-4-5-12-27(22)23)39(29)35-31(34-30)41-21-25-11-7-15-36(25)2/h3-6,8-10,12,19,24-25H,1,7,11,13,15-18,20-21H2,2H3/t24-,25-/m0/s1 |
InChI-Schlüssel |
OMJLVKOHXNQCJC-DQEYMECFSA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=NN3C(=CN=C3C(=N2)N4CCN([C@H](C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
Kanonische SMILES |
CN1CCCC1COC2=NN3C(=CN=C3C(=N2)N4CCN(C(C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


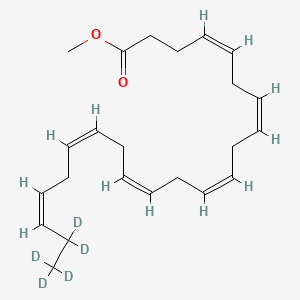

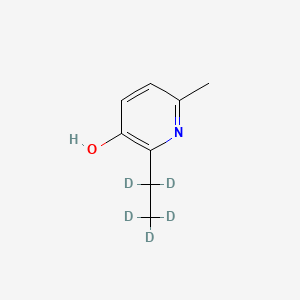
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)


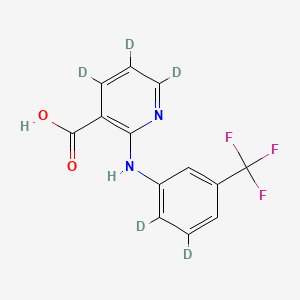
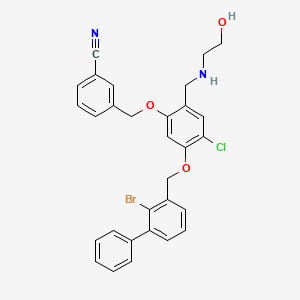
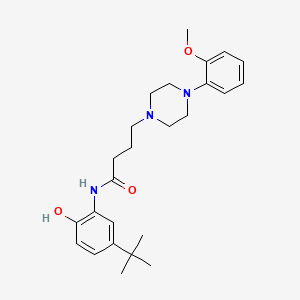
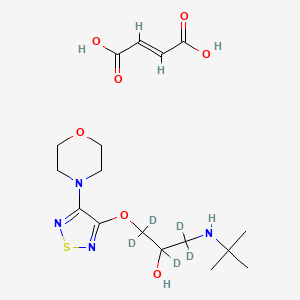
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)

